molecular formula C7H11N3O2 B2380892 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid CAS No. 1461714-38-4

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid

Cat. No. B2380892
CAS RN: 1461714-38-4
M. Wt: 169.184
InChI Key: NLAOMPHIYUFTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid is an organic compound with the molecular formula C7H11N3O2 . It is often used in organic synthesis .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which include 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid molecule contains a total of 23 bond(s). There are 12 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), and 1 Triazole(s) .


Chemical Reactions Analysis

Triazole derivatives, including 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid, have been shown to exhibit antifungal activity against a variety of fungi and oomycetes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid include a molecular weight of 190.159, a density of 1.5±0.1 g/cm3, and a boiling point of 498.1±55.0 °C at 760 mmHg .

Scientific Research Applications

Future Directions

Future research could focus on further exploring the biological activities of 5-(1H-1,2,3-Triazol-4-yl)pentanoic acid and its derivatives, particularly their potential as antiviral and anti-infective drugs . Additionally, their potential role in stabilizing HIF-α could be of interest for the treatment of anemia .

properties

IUPAC Name

5-(2H-triazol-4-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-7(12)4-2-1-3-6-5-8-10-9-6/h5H,1-4H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAOMPHIYUFTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-1,2,3-Triazol-4-yl)pentanoic acid

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